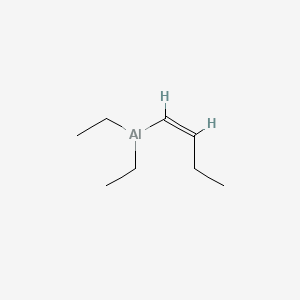
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with appropriate pyrimidine precursors. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines . These methods are complemented by reactions between β-dicarbonyl compounds and components with an N-C-N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of environmentally friendly conditions and high concentrations of alkoxide ions can facilitate the production of pyrimidine-based compound precursors .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Aromatic nucleophilic substitution (SNAr): This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Amination: Introduction of an amino group into the compound.
Solvolysis: Reaction with a solvent, leading to the substitution of a leaving group.
Condensation: Formation of a larger molecule with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxide ions, Grignard reagents, and various nucleophiles . Conditions often involve mild temperatures and environmentally friendly solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can serve as precursors for more complex heterocyclic systems .
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Shares a similar pyrimidine core but with different substituents.
2-(2,4-Dichlorophenyl)amino-4-trifluoromethyl-pyrimidine-5-carboxylic acid: Contains a trifluoromethyl group instead of a carboxaldehyde.
Propriétés
Formule moléculaire |
C11H6Cl2N2O |
|---|---|
Poids moléculaire |
253.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H |
Clé InChI |
FAGQDEWVMVRUFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











